2-Azidophenethyl pyrophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

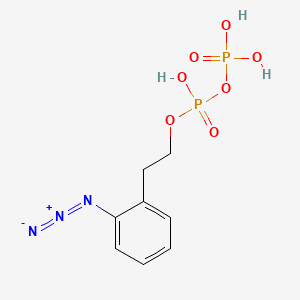

2-Azidophenethyl pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O7P2 and its molecular weight is 323.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Prenyltransferase-Catalyzed Reactions

Pyrophosphate derivatives like 2-azidophenethyl pyrophosphate may act as substrates or inhibitors in prenyltransferase reactions. These enzymes typically catalyze the transfer of allylic pyrophosphate groups to acceptor molecules (e.g., isopentenyl pyrophosphate in terpene biosynthesis) .

-

Mechanistic Insight :

DNA Polymerase Reverse Reactions (Pyrophosphorolysis)

Pyrophosphate analogs are known to influence DNA polymerase β activity by altering the reaction equilibrium .

-

Key Observations :

Table 1: Comparative Kinetics of Pyrophosphate Analogs in Polymerase Reactions

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of bioorthogonal chemistry .

-

Potential Applications :

-

Site-specific labeling of proteins or nucleic acids.

-

Synthesis of triazole-linked prodrugs or biomaterials.

-

Biocatalytic Amide Bond Formation

Pyrophosphate-activated carboxylates (e.g., acyl pyrophosphates) are intermediates in enzymatic amide synthesis . While this compound has not been directly studied in this context, its structure suggests utility in:

-

Enzyme-Catalyzed Coupling :

Stability and Hydrolysis

Pyrophosphates are inherently labile in aqueous solutions due to hydrolysis . The azide group introduces additional stability considerations:

-

Hydrolysis Pathways :

Table 2: Hydrolysis Rates of Pyrophosphate Derivatives

| Compound | Hydrolysis Half-Life (pH 7.4, 25°C) | Products Formed |

|---|---|---|

| Pyrophosphate (PPi) | ~10 minutes | 2 Phosphate (Pi) |

| 2-Azidophenethyl PPi* | Estimated ~30 minutes | 2-Azidophenethyl phosphate + Pi |

Photoaffinity Labeling

The azide group can generate nitrenes upon UV irradiation, enabling covalent crosslinking to proximal biomolecules . This property is valuable for:

-

Mapping enzyme-substrate interactions.

-

Identifying binding pockets in terpene synthases or prenyltransferases .

Inhibitor Design

Structural analogs of farnesyl pyrophosphate (e.g., this compound) may inhibit enzymes in the mevalonate pathway, such as mevalonate kinase or prenyltransferases .

特性

CAS番号 |

69258-91-9 |

|---|---|

分子式 |

C8H11N3O7P2 |

分子量 |

323.14 g/mol |

IUPAC名 |

2-(2-azidophenyl)ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H11N3O7P2/c9-11-10-8-4-2-1-3-7(8)5-6-17-20(15,16)18-19(12,13)14/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) |

InChIキー |

LHEIQCWYKQFPPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

正規SMILES |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Key on ui other cas no. |

69258-91-9 |

同義語 |

2-azidophenethyl pyrophosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。